4-((2,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
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Description
4-((2,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H29N3O4 and its molecular weight is 363.458. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
Research on compounds with structural similarities to "4-((2,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid" includes detailed spectroscopic analysis and molecular structure investigation. For instance, the study of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provides insights into its molecular structure, vibrational wavenumbers, and electronic properties through FT-IR, NMR, and X-ray diffraction studies. The research highlights the compound's first hyperpolarizability, molecular electrostatic potential, and charge transfer within the molecule, indicating its potential application in material science and molecular electronics (Rahul Raju et al., 2015).
Natural Product Chemistry
Investigations into the chemistry of natural products have led to the isolation and structural elucidation of p-aminoacetophenonic acids from mangrove endophytes. Such studies underscore the potential of structurally similar compounds for applications in discovering new pharmaceuticals and understanding ecological interactions (S. Guan et al., 2005).
Peptidomimetic Chemistry
Research into the synthesis and application of morpholine derivatives, such as the enantiopure Fmoc-protected morpholine-3-carboxylic acid, reveals the compound's compatibility with solid-phase peptide synthesis. This illustrates its relevance in the development of peptidomimetics, which have broad applications in drug discovery and development (Filippo Sladojevich et al., 2007).
Supramolecular and Crystal Engineering
Studies on chloramphenicol derivatives, including their crystal structure and supramolecular arrangements, provide a foundation for understanding how small changes in molecular structure can influence crystal packing and intermolecular interactions. These findings are crucial for the design of new materials with specific physical and chemical properties (R. F. Fernandes et al., 2017).
Nonlinear Optical Materials
The synthesis and characterization of compounds like 4-[(2,6) dichlorophenyl amino 2 - methylidene 4 - oxobutanoic acid highlight their potential as nonlinear optical materials. The investigation of their vibrational spectra, molecular stability, and electronic properties suggests applications in the development of new optical materials (K. Vanasundari et al., 2018).
Properties
IUPAC Name |
4-(2,4-dimethylanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-14-4-5-16(15(2)12-14)21-18(23)13-17(19(24)25)20-6-3-7-22-8-10-26-11-9-22/h4-5,12,17,20H,3,6-11,13H2,1-2H3,(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYOLLMMWOQYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.